Superior Oral Bioavailability and Systemic Exposure Compared to EGCG and EGCG4″Me
In a direct comparative rat study, EGCG3″Me demonstrated significantly enhanced oral bioavailability relative to both its parent compound, EGCG, and its positional isomer, EGCG4″Me. Following a 100 mg/kg oral dose, the AUC for EGCG3″Me was 8.0-fold higher than that of EGCG and 6.1-fold higher than that of EGCG4″Me [1].
| Evidence Dimension | Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | 0.38% |
| Comparator Or Baseline | EGCG: 0.14%; EGCG4″Me: 0.21% |
| Quantified Difference | EGCG3″Me bioavailability is 2.7-fold higher than EGCG and 1.8-fold higher than EGCG4″Me. |
| Conditions | Male Sprague-Dawley rats; 100 mg/kg oral dose; plasma concentration-time curves measured over 8 hours. |
Why This Matters
Higher bioavailability ensures that a lower oral dose achieves equivalent or superior systemic exposure, directly impacting the cost-efficiency and translational potential of in vivo studies.
- [1] Oritani, Y., Setoguchi, Y., Ito, R., Maruki-Uchida, H., Ichiyanagi, T., & Ito, T. (2013). Comparison of (−)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats. Biological and Pharmaceutical Bulletin, 36(10), 1577-1582. View Source
